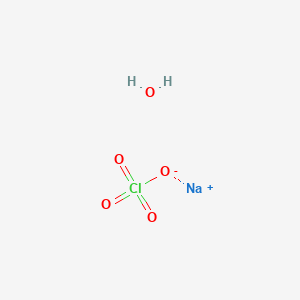

Sodium perchlorate monohydrate

Description

Propriétés

Numéro CAS |

7791-07-3 |

|---|---|

Formule moléculaire |

ClH3NaO5 |

Poids moléculaire |

141.46 g/mol |

Nom IUPAC |

sodium;perchlorate;hydrate |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

Clé InChI |

SOAFTOVKEPSSML-UHFFFAOYSA-N |

SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] |

SMILES canonique |

O.OCl(=O)(=O)=O.[Na] |

Autres numéros CAS |

7791-07-3 |

Pictogrammes |

Oxidizer; Irritant |

Numéros CAS associés |

207683-20-3 |

Synonymes |

NaClO4.H2O, Perchloric acid sodium salt monohydrate |

Origine du produit |

United States |

Synthesis of Sodium Perchlorate Monohydrate from Sodium Chlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing sodium perchlorate monohydrate (NaClO₄·H₂O) from sodium chlorate (NaClO₃). The two principal routes detailed are electrochemical oxidation and thermal disproportionation. This document offers in-depth experimental protocols, quantitative data analysis, and visual representations of the synthesis pathways to support research and development in relevant fields.

Electrochemical Synthesis of Sodium Perchlorate

The electrochemical oxidation of sodium chlorate is the most common and efficient industrial method for producing sodium perchlorate.[1] The process involves the anodic oxidation of chlorate ions to perchlorate ions in an electrolytic cell.

Core Principles

The overall reaction at the anode is:

ClO₃⁻ + H₂O → ClO₄⁻ + 2H⁺ + 2e⁻

This process is typically carried out in an aqueous solution of sodium chlorate. The choice of anode material is critical to achieving high current efficiency for perchlorate formation.[2] Platinum and lead dioxide are the most effective anode materials used industrially.[2]

Experimental Protocol: Electrochemical Oxidation

This protocol outlines a typical lab-scale batch process for the electrochemical synthesis of sodium perchlorate.

Materials and Equipment:

-

Electrolytic cell

-

DC power supply

-

Anode: Platinum or Lead Dioxide (PbO₂) on a suitable substrate (e.g., graphite or titanium)[3][4]

-

Cathode: Stainless steel or other suitable material[3]

-

Sodium chlorate (NaClO₃)

-

Sodium fluoride (NaF) or Sodium dichromate (Na₂Cr₂O₇) (optional additives)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Electrolyte Preparation: Prepare a concentrated aqueous solution of sodium chlorate. Concentrations can range from 300 g/L to a nearly saturated solution (approximately 700 g/L).[3][5]

-

Additives (Optional): To improve current efficiency, additives can be introduced to the electrolyte. Common additives include sodium fluoride (1-2 g/L) or sodium dichromate (2-4 g/L).[1][3]

-

Cell Assembly: Assemble the electrolytic cell with the chosen anode and cathode. Ensure proper electrical connections to the DC power supply.

-

Electrolysis:

-

Fill the cell with the prepared electrolyte.

-

Begin stirring the solution.

-

Apply a direct current to the cell. The anode current density is a critical parameter and is typically maintained in the range of 15 to 30 A/dm².[4]

-

Maintain the electrolyte temperature between 40°C and 60°C.[3]

-

Monitor and adjust the pH of the electrolyte to remain in the range of 6.0 to 7.0 by adding dilute HCl or NaOH as needed.[3]

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically analyzing samples of the electrolyte for chlorate and perchlorate concentrations.

-

Work-up and Isolation:

-

Once the desired conversion of chlorate to perchlorate is achieved, turn off the power supply and disassemble the cell.

-

The resulting solution contains sodium perchlorate, unreacted sodium chlorate, and any additives.

-

To isolate the sodium perchlorate, the solution is typically concentrated by evaporation.

-

Upon cooling the concentrated solution, sodium perchlorate monohydrate will crystallize. The crystals can be collected by filtration.

-

Further purification can be achieved by recrystallization from water.

-

Quantitative Data for Electrochemical Synthesis

| Parameter | Value/Range | Notes |

| Anode Material | Platinum, Lead Dioxide (PbO₂) | Platinum generally offers higher current efficiency but is more expensive.[2] |

| Cathode Material | Stainless Steel, Steel | |

| Electrolyte Concentration | 300 - 700 g/L NaClO₃ | Higher concentrations are often used in industrial processes.[3][5] |

| Current Density (Anodic) | 15 - 30 A/dm² | A key parameter influencing reaction rate and efficiency.[4] |

| Temperature | 40 - 60 °C | Higher temperatures can reduce cell voltage but may impact current efficiency.[3] |

| pH | 6.0 - 7.0 | Maintaining a slightly acidic to neutral pH is optimal.[3] |

| Additives | 1-2 g/L NaF or 2-4 g/L Na₂Cr₂O₇ | These additives can improve current efficiency by suppressing side reactions.[1][3] |

| Current Efficiency | ~68% (with GSLD anode) | Can be higher with platinum anodes.[3] |

Experimental Workflow: Electrochemical Synthesis

Electrochemical synthesis workflow for sodium perchlorate monohydrate.

Thermal Disproportionation of Sodium Chlorate

An alternative method for producing sodium perchlorate is through the thermal disproportionation (or decomposition) of solid sodium chlorate. This method is generally less efficient than the electrochemical route but can be performed without specialized electrochemical equipment.[1]

Core Principles

When heated, sodium chlorate decomposes into a mixture of sodium perchlorate and sodium chloride. The primary reaction is:

4NaClO₃(s) → 3NaClO₄(s) + NaCl(s)

Side reactions involving the decomposition of sodium chlorate to sodium chloride and oxygen can also occur, which reduces the overall yield of sodium perchlorate.

Experimental Protocol: Thermal Disproportionation

Materials and Equipment:

-

Sodium chlorate (NaClO₃)

-

High-temperature heating source (e.g., furnace, sand bath with a hot plate)

-

Porcelain or other suitable high-temperature resistant container

-

Stirring rod (e.g., ceramic)

-

Ethanol or acetone for extraction

-

Beakers, flasks, and filtration apparatus

-

Rotary evaporator or distillation setup

Procedure:

-

Heating: Place dry sodium chlorate in the high-temperature container. Heat the sodium chlorate to a molten state (melting point of NaClO₃ is 248°C). The temperature should be carefully controlled, typically in the range of 400-500°C.

-

Reaction: Maintain the molten state with occasional stirring for a period of time (e.g., 30-60 minutes) to allow for the disproportionation reaction to proceed.[6] The melt will gradually thicken as solid sodium chloride and sodium perchlorate are formed.

-

Cooling and Grinding: After the heating period, allow the mixture to cool completely. The resulting solid mass is a mixture of sodium perchlorate, sodium chloride, and any unreacted sodium chlorate. Grind the solid mixture into a fine powder to facilitate extraction.

-

Extraction:

-

Transfer the powdered mixture to a flask.

-

Add a suitable organic solvent in which sodium perchlorate is soluble, but sodium chloride and sodium chlorate are poorly soluble (e.g., anhydrous ethanol or acetone).[6]

-

Heat the mixture to boiling with stirring to dissolve the sodium perchlorate.

-

-

Isolation and Purification:

-

Filter the hot mixture to separate the dissolved sodium perchlorate solution from the insoluble sodium chloride and unreacted sodium chlorate.

-

The filtrate contains the sodium perchlorate. The solvent can be removed by evaporation (e.g., using a rotary evaporator) to yield solid sodium perchlorate.

-

To obtain the monohydrate, the anhydrous sodium perchlorate can be dissolved in a minimal amount of hot water and then allowed to cool, during which sodium perchlorate monohydrate will crystallize.

-

Quantitative Data for Thermal Disproportionation

| Parameter | Value/Range | Notes |

| Reaction Temperature | 400 - 500 °C | Careful temperature control is crucial to maximize perchlorate formation and minimize decomposition to chloride and oxygen. |

| Heating Time | 30 - 60 minutes | The optimal time depends on the scale and specific temperature used.[6] |

| Extraction Solvent | Anhydrous Ethanol, Acetone | The solubility of NaClO₄ is significantly higher in these solvents compared to NaCl and NaClO₃. |

| Yield | 29% - 60% | Yields can vary significantly depending on the reaction conditions and the efficiency of the extraction.[6] |

Logical Relationship: Thermal Disproportionation and Purification

Thermal disproportionation and purification pathway.

Concluding Remarks

The choice between electrochemical synthesis and thermal disproportionation for the preparation of sodium perchlorate monohydrate will depend on the specific requirements of the laboratory or production facility, including available equipment, desired scale, and purity requirements. The electrochemical method offers higher efficiency and is the preferred industrial route, while the thermal method provides a viable alternative when electrochemical setups are not available. In both cases, careful control of reaction parameters and appropriate purification steps are essential for obtaining a high-purity final product.

References

- 1. Preparing perchlorates - PyroGuide [pyrodata.com]

- 2. pure.tue.nl [pure.tue.nl]

- 3. Effect of some factors on the electrolysis production of sodium perchlorate from sodium chlorate using PbO2/Pb-Ti electrode | Journal of Military Science and Technology [ojs.jmst.info]

- 4. chlorates.exrockets.com [chlorates.exrockets.com]

- 5. chlorates.exrockets.com [chlorates.exrockets.com]

- 6. youtube.com [youtube.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Perchlorate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of sodium perchlorate monohydrate (NaClO₄·H₂O), a compound of significant interest in various scientific and pharmaceutical applications. This document summarizes the critical crystallographic data, details the experimental methodologies employed for its structural determination, and presents a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of sodium perchlorate monohydrate was determined with high precision using three-dimensional single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The systematic absences in the diffraction data unequivocally assigned the space group to C2/c.[1]

The refined unit cell parameters and other key crystallographic data are summarized in the tables below for clarity and ease of comparison.

Table 1: Unit Cell Parameters of Sodium Perchlorate Monohydrate [1]

| Parameter | Value |

| a | 15.5422 (13) Å |

| b | 5.5399 (5) Å |

| c | 11.0455 (11) Å |

| β | 110.666 (8)° |

| Volume (V) | 889.84 ų |

Table 2: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Formula Units per Unit Cell (Z) | 8 |

| Final R(F) value | 0.025 |

The crystal structure consists of a three-dimensional network where perchlorate (ClO₄⁻) tetrahedra are linked through electrostatic interactions with sodium ions (Na⁺) and hydrogen bonds with water molecules.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of sodium perchlorate monohydrate involved a meticulous experimental procedure, as detailed below.

Crystal Growth and Preparation

Single crystals of sodium perchlorate monohydrate were grown from an aqueous solution of the commercially available pro analysi grade compound. The crystallization process was achieved through the slow evaporation of the solvent at ambient room temperature. The resulting flat, plate-like crystals were observed to be hygroscopic and susceptible to dehydration in a dry environment. For the diffraction experiment, a crystal with dimensions of 0.40 x 0.25 x 0.23 mm was carefully selected and sealed within a thin-walled glass capillary to prevent water loss and maintain its structural integrity during data collection.[1]

Preliminary Crystal Quality Assessment

Prior to data collection on the diffractometer, the general quality of the selected crystal was assessed using Laue and Weissenberg photography techniques. These preliminary methods helped to confirm the single-crystal nature and to obtain initial information about the crystal lattice.[1]

Unit Cell Parameter Determination

The precise unit cell parameters were determined using a Guinier-Hägg powder camera. The measurement was performed with Copper Kα1 radiation (λ = 1.54051 Å) and utilized silicon (a = 5.43054 Å) as an internal standard for accurate calibration.[1]

Three-Dimensional X-ray Diffraction Data Collection

The intensity data for the structure determination was collected at room temperature using a computer-controlled Stoe-Philips four-circle automated diffractometer. This instrument allowed for the precise orientation of the crystal and the measurement of the intensities of a large number of reflections, which is essential for an accurate three-dimensional reconstruction of the electron density and the subsequent determination of the atomic positions.[1]

Visualization of the Experimental Workflow

The logical flow of the experimental procedure for the crystal structure determination of sodium perchlorate monohydrate is depicted in the following diagram.

References

solubility of sodium perchlorate monohydrate in organic solvents

An In-depth Technical Guide to the Solubility of Sodium Perchlorate Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium perchlorate monohydrate (NaClO₄·H₂O) in various organic solvents. Understanding the solubility of this salt is critical in diverse applications, including organic synthesis, battery technology, and as a supporting electrolyte in electrochemical studies.[1][2] This document presents quantitative solubility data, details common experimental methodologies for its determination, and illustrates key concepts through logical and workflow diagrams.

Factors Influencing Solubility

The dissolution of an ionic salt like sodium perchlorate in an organic solvent is a complex process governed by several interrelated factors. The overarching principle is that "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4][5]

-

Polarity of the Solvent: Sodium perchlorate is an ionic compound and is thus highly polar.[4] Its solubility is generally greater in polar organic solvents such as alcohols and acetone, which can solvate the sodium (Na⁺) and perchlorate (ClO₄⁻) ions effectively.[6] It is sparingly soluble or insoluble in non-polar solvents like benzene and diethyl ether.[6][7]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps overcome the lattice energy of the salt crystal and promotes solvation.[3][8]

-

Solvent Structure: The size and shape of the solvent molecules can influence solubility. While not explicitly detailed for sodium perchlorate in the provided results, larger molecules may create larger cavities, which can affect the dissolution process.[3]

-

Presence of Water: Sodium perchlorate is hygroscopic and typically exists as a monohydrate.[1][6] The presence of even small amounts of water in an organic solvent can significantly increase the salt's solubility due to the high solubility of sodium perchlorate in water.[1][6]

The interplay of these factors determines the extent to which sodium perchlorate monohydrate will dissolve in a specific organic solvent.

Caption: Logical relationship of factors influencing salt solubility.

Quantitative Solubility Data

The following table summarizes the solubility of sodium perchlorate in various organic solvents. It is important to note that many sources do not specify the hydration state of the salt (anhydrous vs. monohydrate). The data presented here is compiled from sources that refer to "sodium perchlorate." Given the hygroscopic nature of the anhydrous form, it is often encountered as the monohydrate.[1][6]

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) | Reference |

| Methanol | 25 | 51.35 | [7] |

| Ethanol | 25 | 14.7 | [6][7] |

| 1-Propanol | 23 | 4.89 | [7] |

| 1-Butanol | 23 | 1.86 | [7] |

| iso-Butanol | 23 | 0.79 | [7] |

| Acetone | 25 | 51.8 | [7] |

| Ethyl Acetate | 23 | 9.65 | [7] |

| Ethylene Glycol | 25 | 75.5 | [7] |

| Ethanolamine | 25 | 90.8 | [7] |

| Ethylenediamine | 25 | 30.1 | [7] |

Experimental Protocols for Solubility Determination

The determination of salt solubility in organic solvents typically follows an equilibrium-based method.[9][10] The general protocol involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute in the resulting solution.

General Methodology

-

Sample Preparation: An excess amount of sodium perchlorate monohydrate is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.[9][10] Using an excess of the solid ensures that the solution reaches saturation.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a prolonged period.[10] The time required to reach equilibrium can vary and should be determined experimentally; durations of 20 to 72 hours are common to ensure the dissolution process has reached a steady state.[9][10]

-

Phase Separation: Once equilibrium is achieved, the undissolved solid must be completely separated from the saturated solution. This is typically accomplished by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of the sodium perchlorate in the clear, saturated solution is then determined. Several analytical techniques can be employed:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining dry salt is then measured. This is a straightforward but requires careful handling to avoid losses.

-

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography can be used to quantify the concentration of the perchlorate anion or sodium cation.[2][9][10]

-

Spectroscopic Methods: While less common for this specific salt, spectroscopic techniques could potentially be used if a suitable chromophore is present or can be formed.

-

-

Data Reporting: The solubility is typically reported as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solution (mol/L) at the specified temperature.[8]

Caption: Workflow for determining the solubility of a salt.

Conclusion

The is primarily dictated by the polarity of the solvent and the system's temperature. It exhibits high solubility in polar solvents like short-chain alcohols and acetone, and low solubility in non-polar media. The quantitative data provided serves as a valuable resource for experimental design in various scientific and industrial fields. The standardized experimental protocols outlined ensure that solubility measurements can be conducted with reliability and reproducibility.

References

- 1. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Collection - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. entri.app [entri.app]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sodium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 7. sodium perchlorate [chemister.ru]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of sodium perchlorate monohydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Perchlorate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perchlorate monohydrate (NaClO₄·H₂O) is an inorganic salt that exists as a white, crystalline, and highly hygroscopic solid.[1][2] It is the monohydrate form of sodium perchlorate and is notable for being one of the most water-soluble of the common perchlorate salts.[1] Due to its properties as a strong oxidizing agent, a chaotropic agent, and a source of the perchlorate anion, it finds significant application in diverse scientific fields. In molecular biology, it is used in standard DNA extraction and hybridization reactions.[3][4][5] In medicine, it can be used to block iodine uptake by the thyroid gland.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key mechanistic pathways relevant to its application.

Physical Properties

Sodium perchlorate monohydrate is an odorless, white crystalline solid.[6] It is deliquescent, meaning it readily absorbs moisture from the air to form a liquid solution.[7][8]

Table 1: Physical and Thermodynamic Properties of Sodium Perchlorate Monohydrate

| Property | Value | Citations |

| Molecular Formula | NaClO₄·H₂O | [5][6][7] |

| Molar Mass | 140.46 g/mol | [1][8][9] |

| Appearance | White, crystalline, rhombic solid | [1][6][7] |

| Density | 2.02 g/cm³ (at 20 °C) | [1][2][6][10] |

| Bulk Density | 900 kg/m ³ | [3][11] |

| Melting Point | 130 °C (266 °F; 403 K) | [1][2][6][7] |

| Boiling Point | 482 °C (900 °F; 755 K) (decomposes) | [2][7] |

| pH | 6.0 - 8.0 (5% aqueous solution) | [6][12][13] |

| Refractive Index (n_D) | 1.4617 (for anhydrous form) | [1] |

Solubility

The compound is highly soluble in water and is also soluble in several polar organic solvents.[1][2][7]

Table 2: Solubility of Sodium Perchlorate Monohydrate in Various Solvents

| Solvent | Solubility ( g/100 mL or g/100 g) | Temperature (°C) | Citations |

| Water | 209 g/100 mL | 15 | [1][2] |

| Methanol | 51 g/100 g | 25 | [2] |

| Ethanol | 14.7 g/100 g | 25 | [2] |

| Acetone | 52 g/100 g | 25 | [2] |

| Propanol | 4.9 g/100 g | 25 | [2] |

| Butanol | 1.9 g/100 g | 25 | [2] |

Chemical Properties and Reactivity

Oxidizing Nature

Sodium perchlorate is a powerful oxidizing agent.[2][14] It can cause fire or an explosion, especially when in contact with combustible materials, organic substances, strong reducing agents, or finely powdered metals.[12][14][15][16] Mixtures with combustible materials are easily ignited by friction or heat.[17] Due to its strong oxidizing properties, it should be kept away from clothing and other combustible materials.[14][15]

Thermal Decomposition

The monohydrate form loses its water of crystallization upon heating and converts to the anhydrous form. The anhydrous form decomposes at approximately 482 °C, producing sodium chloride and oxygen gas.[1][2][7] The decomposition reaction is exothermic.[18]

Hygroscopicity

Sodium perchlorate monohydrate is highly hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This property is critical when handling and storing the compound, which should be kept in tightly closed containers in a dry, well-ventilated place.[12][19] Studies have shown that it can absorb water vapor to form aqueous solutions even under hyperarid conditions, with a deliquescence relative humidity (DRH) of 51% at 273 K (0 °C).[20]

Crystal Structure

The crystal structure of sodium perchlorate monohydrate has been determined by X-ray diffraction studies. It crystallizes in the monoclinic crystal system with the space group C2/c.[3][21] The anhydrous form has an orthorhombic crystal structure.[1]

Applications in Research and Drug Development

Chaotropic Agent in Nucleic Acid Extraction

Sodium perchlorate is a well-known chaotropic agent used in molecular biology for the extraction and purification of nucleic acids.[3][4] In high concentrations, it disrupts the structure of water, weakens hydrophobic interactions, and denatures proteins, including nucleases.[22] This facilitates the lysis of cells and the separation of nucleic acids from cellular proteins.[22][23]

Inhibition of Thyroid Iodine Uptake

The perchlorate anion (ClO₄⁻) is a competitive inhibitor of the sodium-iodide symporter (NIS), a protein located on the basolateral membrane of thyroid follicular cells.[13][14] The NIS is responsible for the active transport of iodide from the bloodstream into the thyroid gland, which is the first and rate-limiting step in the synthesis of thyroid hormones.[14] Due to its similar ionic radius and charge, perchlorate competes with iodide for binding to the NIS, thereby reducing iodide uptake.[17] This property has been utilized medically to treat hyperthyroidism and to block thyroidal uptake of radioactive iodine.[1][13]

Other Applications

-

Supporting Electrolyte: Due to its high solubility and the inert nature of the perchlorate anion, solutions of sodium perchlorate are often used as unreactive background electrolytes in electrochemistry.[1]

-

Precursor for Other Perchlorates: It serves as a precursor in the synthesis of other perchlorate salts, such as ammonium, potassium, and lithium perchlorate, through double decomposition reactions.[1]

-

Synthesis of Perchloric Acid: Perchloric acid can be produced by treating sodium perchlorate with a strong acid like hydrochloric acid (HCl).[1]

Synthesis

The primary industrial method for producing sodium perchlorate is the anodic oxidation of an aqueous solution of sodium chlorate (NaClO₃) at an inert electrode, such as platinum or lead dioxide.[2][24] The process involves the electrochemical conversion of the chlorate ion to the perchlorate ion.

Appendix: Experimental Protocols

Protocol for Determination of Melting Point (Capillary Method)

This protocol is based on standard pharmacopeia methods for determining the melting range of crystalline solids.[25][26][27]

-

Sample Preparation: Reduce a small amount of sodium perchlorate monohydrate to a fine powder. As it is a hydrate, do not dry it unless specified for determining the anhydrous melting point.

-

Capillary Tube Loading: Charge a capillary glass tube (sealed at one end) with enough powder to form a column 2.5-3.5 mm high after compacting by gentle tapping.[26]

-

Apparatus Setup: Place the loaded capillary tube in a melting point apparatus (e.g., Thiele tube or a digital instrument). The apparatus should contain a suitable bath fluid (like silicone oil) and an accurately calibrated thermometer or sensor.

-

Heating: Heat the apparatus. The heating rate should be rapid until the temperature is about 10-15°C below the expected melting point (130°C). Then, reduce the heating rate to 1-2°C per minute.[28]

-

Observation: Record the temperature at which the substance first begins to melt (T1, formation of droplets) and the temperature at which the last solid particle disappears (T2).

-

Reporting: The melting range is reported as T1 to T2. For a pure substance, this range is typically narrow.

Protocol for Determination of Density (Buoyancy Method)

This protocol is based on Archimedes' principle and standard methods like ISO 1183-1 and ASTM D792.[11][12][16][29]

-

Apparatus: A laboratory balance with a density determination kit, a beaker, an auxiliary liquid of known density (ρ_liquid) that does not dissolve or react with the sample (e.g., toluene or xylene), and a thermometer.

-

Weighing in Air: Accurately weigh a sample of sodium perchlorate monohydrate crystals in the air. Record this mass as m_air.

-

Weighing in Liquid: Immerse the sample completely in the auxiliary liquid, ensuring no air bubbles are attached to the crystal surfaces. Weigh the immersed sample. Record this mass as m_liquid.

-

Temperature: Record the temperature of the auxiliary liquid to use the correct density value (ρ_liquid).

-

Calculation: The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid

-

Reporting: Report the calculated density along with the temperature at which the measurement was made.

Protocol for DNA Extraction from Whole Blood (Illustrative)

This is an illustrative protocol based on the principle of using sodium perchlorate as a chaotropic salt.[22][30][31][32]

-

Cell Lysis: Mix 3 mL of whole blood with a red blood cell (RBC) lysis buffer. Centrifuge to pellet the white blood cells (WBCs). Discard the supernatant.

-

WBC Lysis: Resuspend the WBC pellet in a cell lysis solution (containing detergents like SDS) to break open the cell and nuclear membranes, releasing the cellular contents.

-

Deproteinization: Add 5 M sodium perchlorate solution to the lysate and mix. This denatures and precipitates proteins.[22][30]

-

Phase Separation: Add an equal volume of chloroform-isoamyl alcohol (24:1) and mix thoroughly to form an emulsion. Centrifuge the mixture. This will separate the mixture into an upper aqueous phase (containing DNA), an interphase (with precipitated proteins), and a lower organic phase.

-

DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 2-3 volumes of ice-cold absolute ethanol and invert gently. The DNA will precipitate out as white, stringy fibers.

-

Washing and Rehydration: Pellet the DNA by centrifugation. Discard the supernatant and wash the pellet with 70% ethanol to remove residual salts. Air-dry the pellet briefly and resuspend it in a suitable buffer (e.g., TE buffer) or sterile water.

Protocol for Acute Toxicity Testing (OECD Guidelines)

The following outlines principles from OECD test guidelines relevant to the hazard statements for sodium perchlorate.

-

Acute Eye Irritation/Corrosion (Based on OECD 405):

-

Principle: A test substance is applied in a single dose to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[1][15]

-

Procedure: A weight-of-evidence analysis on existing data is performed first to avoid unnecessary testing.[2][10] If the in vivo test is required, it is performed sequentially, starting with one animal. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours post-application.[9][15] The use of analgesics and anesthetics is required to minimize animal distress.[2]

-

Classification: The substance is classified based on the severity and reversibility of the eye damage observed.

-

-

Fish, Acute Toxicity Test (Based on OECD 203):

-

Principle: Fish (e.g., Zebra fish, Danio rerio) are exposed to the test substance in water for a 96-hour period to determine the concentration that is lethal to 50% of the test population (LC50).[6][7][21]

-

Procedure: A range-finding test is conducted, followed by a definitive test with at least five concentrations in a geometric series.[6][21] Fish are exposed under controlled conditions (temperature, photoperiod). Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[6][7]

-

Endpoint: The primary endpoint is the LC50 value at 96 hours, calculated using appropriate statistical methods.[33]

-

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 4. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 5. chlorates.exrockets.com [chlorates.exrockets.com]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. mt.com [mt.com]

- 13. Perchlorate, iodine and the thyroid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Competitive Inhibition of Thyroidal Uptake of Dietary Iodide by Perchlorate Does Not Describe Perturbations in Rat Serum Total T4 and TSH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. WO2018002543A1 - Electrolyte system for the synthesis of sodium perchlorate - Google Patents [patents.google.com]

- 21. oecd.org [oecd.org]

- 22. ijcmaas.com [ijcmaas.com]

- 23. The use of sodium perchlorate in deproteinization during the preparation of nucleic acids (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 25. uspbpep.com [uspbpep.com]

- 26. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 27. mt.com [mt.com]

- 28. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 29. torontech.com [torontech.com]

- 30. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 31. ecoevorxiv.org [ecoevorxiv.org]

- 32. Solved Title: Extraction and characterization of DNA from | Chegg.com [chegg.com]

- 33. eurofins.com.au [eurofins.com.au]

The Reaction of Sodium Perchlorate Monohydrate with Strong Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the reaction of sodium perchlorate monohydrate with strong acids. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle these materials. This guide details the chemical transformations, provides experimental protocols, and summarizes key quantitative data.

Executive Summary

Sodium perchlorate monohydrate (NaClO₄·H₂O) is a stable, crystalline solid that serves as a precursor in the synthesis of perchloric acid (HClO₄), a powerful oxidizing agent and a superacid. The reaction with strong acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃), is a common method for producing perchloric acid. This guide elucidates the mechanisms, thermodynamics, and practical considerations of these reactions, with a strong emphasis on safety and procedural accuracy.

Chemical Principles and Reactions

The reaction of sodium perchlorate monohydrate with a strong, non-volatile acid is primarily a double displacement reaction. The general principle involves the protonation of the perchlorate anion to form perchloric acid, driven by the removal of the sodium salt of the strong acid, often through precipitation.

Reaction with Hydrochloric Acid

The most common method for synthesizing perchloric acid involves the reaction of sodium perchlorate with concentrated hydrochloric acid.[1] The reaction proceeds as follows:

NaClO₄(s) + HCl(aq) → HClO₄(aq) + NaCl(s)[1]

The low solubility of sodium chloride (NaCl) in concentrated hydrochloric acid drives the reaction to favor the formation of perchloric acid in the aqueous phase.[2] The precipitated NaCl can then be removed by filtration.

Reaction with Sulfuric Acid

Concentrated sulfuric acid can also be used to produce perchloric acid from a perchlorate salt. While this method is also employed with barium perchlorate, the principle applies to sodium perchlorate as well.[3] The reaction is:

2 NaClO₄(s) + H₂SO₄(conc) → 2 HClO₄(g) + Na₂SO₄(s)

In this case, the less volatile sulfuric acid displaces the more volatile perchloric acid upon heating. The perchloric acid can then be collected by distillation.

Reaction with Nitric Acid

The reaction of sodium perchlorate with nitric acid is less straightforward. While a simple double displacement reaction is possible, under certain conditions, particularly with heating and in the presence of other species like ammonium ions, redox reactions can occur.[4] For a simple aqueous mixture, the equilibrium would be:

NaClO₄(aq) + HNO₃(aq) ⇌ HClO₄(aq) + NaNO₃(aq)[5]

However, the separation of products in this case is more complex due to the high solubility of sodium nitrate. Some sources indicate that the reaction between sodium chlorate (a potential impurity or starting material) and nitric acid can be a redox reaction, producing sodium perchlorate and nitrogen oxides.[6]

Quantitative Data

A critical aspect of any chemical synthesis is the quantitative understanding of the reaction. This section provides available quantitative data for the reactions of sodium perchlorate monohydrate with strong acids.

Thermodynamic Data

The enthalpy of reaction (ΔH°rxn) provides insight into the heat released or absorbed during a reaction. Using standard enthalpies of formation (ΔH°f), the enthalpy of reaction for the synthesis of perchloric acid from sodium perchlorate and hydrochloric acid can be calculated.

Reaction: NaClO₄(s) + HCl(aq) → HClO₄(aq) + NaCl(s)

| Compound | Standard Enthalpy of Formation (ΔH°f) at 298.15 K (kJ/mol) |

| NaClO₄(s) | -382.75[7] |

| HCl(aq) | -167[8] |

| HClO₄(aq) | Not readily available in search results |

| NaCl(s) | -411.0[9] |

Note: A precise value for the standard enthalpy of formation of aqueous perchloric acid was not found in the search results, preventing an exact calculation of the enthalpy of reaction. However, the reaction is generally considered to be moderately endothermic before the heating step for purification.

Yield Data

The yield of perchloric acid is highly dependent on the experimental conditions. For the reaction with concentrated hydrochloric acid, yields are influenced by factors such as the concentration of the acid, the reaction temperature, and the efficiency of the separation of sodium chloride.

| Strong Acid | Reactant Ratio | Temperature | Reported Yield of HClO₄ | Reference |

| Hydrochloric Acid | 20g NaClO₄ to 25-30 mL conc. HCl | Heating to >150°C | 88.7% to 96.0% | [2] |

| Sulfuric Acid | Not specified for NaClO₄ | Distillation | Not specified for NaClO₄ | |

| Nitric Acid | Not specified for NaClO₄ | Boiling | Not specified for NaClO₄ |

Experimental Protocols

Detailed and accurate experimental protocols are essential for the safe and effective synthesis of perchloric acid.

Synthesis of Perchloric Acid using Hydrochloric Acid

This protocol is adapted from the work of Mathers (1910).[2]

Materials:

-

Sodium perchlorate (solid, dry)

-

Concentrated hydrochloric acid ("C.P." grade)

-

Gooch crucible or equivalent filtration apparatus

-

Beaker (100 mL)

-

Hot plate

Procedure:

-

Place 20 g of dry sodium perchlorate into a 100 mL beaker.

-

Add 25 to 30 mL of concentrated hydrochloric acid to the beaker and stir the mixture.

-

Filter the mixture through a Gooch crucible to separate the precipitated sodium chloride.

-

Wash the sodium chloride residue with ten 1 mL portions of concentrated hydrochloric acid to recover any remaining perchloric acid.

-

Combine the filtrate and the washings. This solution contains perchloric acid, excess hydrochloric acid, and small amounts of dissolved sodium salts.

-

Gently heat the filtrate on a hot plate. The more volatile hydrochloric acid will evaporate first.

-

Continue heating until white fumes of perchloric acid are evolved. The boiling point of the azeotropic mixture of perchloric acid and water is approximately 203°C.[10]

-

The remaining liquid is concentrated perchloric acid.

Note: This procedure involves heating strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Safety Precautions

The reaction of sodium perchlorate monohydrate with strong acids, and the handling of the resulting perchloric acid, present significant safety hazards.

-

Corrosivity: All strong acids are highly corrosive to skin, eyes, and respiratory tract. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Explosion Hazard: Perchloric acid is a powerful oxidizing agent, especially when hot and concentrated. It can form explosive mixtures with organic materials and reducing agents. Anhydrous perchloric acid is particularly unstable and can decompose explosively.

-

Heating: The heating step to remove excess hydrochloric acid must be done with extreme caution. Overheating or concentrating the perchloric acid beyond 72% can be dangerous. Never heat perchloric acid with an open flame. Use a controlled heating source like a hot plate or a heating mantle.

-

Ventilation: All work should be conducted in a properly functioning fume hood designed for use with corrosive and oxidizing acids.

-

Spills: In case of a spill, neutralize with a weak base such as sodium bicarbonate and clean up with absorbent materials.

Visualizations

Experimental Workflow for Perchloric Acid Synthesis

The following diagram illustrates the key steps in the synthesis of perchloric acid from sodium perchlorate and hydrochloric acid.

References

- 1. sodium perchlorate [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Industrial Applications of Perchloric Acid - Periodical by Knowde [periodical.knowde.com]

- 4. you-iggy.com [you-iggy.com]

- 5. resources.finalsite.net [resources.finalsite.net]

- 6. you-iggy.com [you-iggy.com]

- 7. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Perchloric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Hygroscopic Nature of Sodium Perchlorate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium perchlorate monohydrate (NaClO₄·H₂O) is a chemical compound of significant interest in various scientific and industrial fields, including pharmaceuticals, due to its pronounced hygroscopic and deliquescent properties. This technical guide provides a comprehensive overview of the hygroscopic nature of sodium perchlorate monohydrate, detailing its physical and chemical characteristics, moisture sorption behavior, and the critical parameters influencing its water uptake. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for characterization, and includes visualizations of relevant thermodynamic and procedural concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Sodium perchlorate, in its monohydrated form, is a white, crystalline, and odorless solid.[1] It is well-documented for its strong affinity for water, readily absorbing moisture from the atmosphere.[1] This hygroscopic nature can lead to deliquescence, the process where a solid dissolves in the absorbed water to form a liquid solution. Understanding and quantifying the hygroscopicity of sodium perchlorate monohydrate is crucial for its handling, storage, and application, particularly in moisture-sensitive formulations where it might be used as a raw material or intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of sodium perchlorate and its monohydrate form is presented in Table 1. Its high solubility in water is a primary contributor to its hygroscopic behavior.[1]

Table 1: Physicochemical Properties of Sodium Perchlorate and Sodium Perchlorate Monohydrate

| Property | Sodium Perchlorate (Anhydrous) | Sodium Perchlorate Monohydrate |

| Chemical Formula | NaClO₄ | NaClO₄·H₂O |

| Molar Mass | 122.44 g/mol [1] | 140.45 g/mol [1] |

| Appearance | White crystalline solid[1] | White crystalline solid[1] |

| Melting Point | 468 °C (decomposes)[1] | 130 °C[1] |

| Solubility in Water | 209.6 g/100 mL (at 25 °C)[1] | 209 g/100 mL (at 15 °C)[1] |

| Density | 2.4994 g/cm³[1] | 2.02 g/cm³ |

Hygroscopicity and Deliquescence

The hygroscopic nature of sodium perchlorate monohydrate is characterized by its tendency to absorb atmospheric water vapor. This process is quantified by its moisture sorption isotherm and its deliquescence relative humidity (DRH).

Moisture Sorption Isotherm

The DVS curve for sodium perchlorate monohydrate typically shows a significant increase in mass as the relative humidity is increased, indicating substantial water absorption. The process is often reversible, with the material losing water as the humidity is decreased, although hysteresis may be observed.

Table 2: Estimated Water Uptake of Sodium Perchlorate Monohydrate at 25°C (Based on DVS analysis)

| Relative Humidity (%) | Estimated Weight Change (%) |

| 0 | 0.0 |

| 10 | ~0.5 |

| 20 | ~1.5 |

| 30 | ~3.0 |

| 40 | ~5.0 |

| 50 | >10 (deliquescence likely initiated) |

Note: These values are estimations derived from graphical data and should be confirmed by dedicated quantitative analysis.

Deliquescence Relative Humidity (DRH)

The DRH is the specific relative humidity at which a solid material begins to dissolve in the moisture it has absorbed from the air. The DRH of sodium perchlorate monohydrate is dependent on temperature.

Table 3: Deliquescence Relative Humidity (DRH) of Sodium Perchlorate Monohydrate at Various Temperatures

| Temperature (°C) | Temperature (K) | Deliquescence Relative Humidity (DRH) (%) |

| -45.15 | 228 | 64 |

| 0 | 273 | 51 |

| 25 | 298 | ~40-45 |

Data compiled from various sources.

Thermodynamic Considerations

The interaction of sodium perchlorate with water is governed by thermodynamic principles. The enthalpy of formation for anhydrous sodium perchlorate is -382.75 kJ/mol.[1] The process of dissolution of the monohydrate in water is endothermic, as indicated by a decrease in temperature upon dissolution. The enthalpy of solution (ΔHsoln) for sodium perchlorate monohydrate has been reported to be approximately -32.95 kJ/mol at infinite dilution.[2]

Phase Diagram of the Sodium Perchlorate-Water System

The phase diagram for the sodium perchlorate-water system illustrates the stable phases of the mixture at different temperatures and compositions. This diagram is crucial for understanding the conditions under which the anhydrous salt, various hydrates, and a saturated solution can exist.

Experimental Protocols for Hygroscopicity Assessment

Several analytical techniques can be employed to characterize the hygroscopic nature of sodium perchlorate monohydrate. Detailed methodologies for the most common techniques are provided below.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Objective: To determine the moisture sorption and desorption isotherm of sodium perchlorate monohydrate.

Apparatus: Dynamic Vapor Sorption Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of sodium perchlorate monohydrate into a clean, dry DVS sample pan.

-

Instrument Setup:

-

Set the temperature to the desired value (e.g., 25°C).

-

Define the humidity program. A typical program involves:

-

An initial drying step at 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002%/min).

-

A sorption phase with stepwise increases in RH (e.g., in 10% increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until a stable mass is recorded.

-

A desorption phase with stepwise decreases in RH (e.g., in 10% increments from 90% to 0% RH), again allowing for equilibration at each step.

-

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

-

Analyze the plot for the extent of water uptake, the presence of hysteresis, and any phase transitions (such as deliquescence).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for determining the water of hydration.

Objective: To quantify the water content of sodium perchlorate monohydrate and to study its dehydration process.

Apparatus: Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of sodium perchlorate monohydrate into a TGA crucible (e.g., alumina).[3]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Set the initial temperature (e.g., 25°C).

-

Program a temperature ramp (e.g., 10°C/min) up to a final temperature above the dehydration point (e.g., 200°C).

-

Use an inert purge gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

Plot the percentage weight loss against temperature.

-

The step in the TGA curve corresponds to the loss of water. Calculate the percentage weight loss and compare it to the theoretical percentage of water in sodium perchlorate monohydrate (approximately 12.82%).

-

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.

Objective: To accurately determine the water content of sodium perchlorate monohydrate.

Apparatus: Karl Fischer Titrator (volumetric or coulometric).

Methodology:

-

Titrator Preparation:

-

Ensure the titration vessel is clean and dry.

-

Fill the burette with a standardized Karl Fischer reagent.

-

Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate to a stable endpoint to remove any residual moisture.[4]

-

-

Sample Analysis:

-

Accurately weigh a suitable amount of sodium perchlorate monohydrate (to contain an appropriate amount of water for the instrument's range) and quickly transfer it to the titration vessel.[5]

-

Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

-

-

Calculation:

-

The instrument software will calculate the water content based on the volume of titrant used and its concentration. The result is typically expressed as a percentage or in parts per million (ppm).

-

Conclusion

Sodium perchlorate monohydrate exhibits significant hygroscopicity, readily absorbing atmospheric moisture and deliquescing at relatively low humidity levels. This in-depth technical guide has provided a comprehensive overview of these properties, including quantitative data on water uptake and deliquescence, thermodynamic considerations, and detailed experimental protocols for characterization. A thorough understanding and control of the hygroscopic nature of sodium perchlorate monohydrate are paramount for its effective and safe use in research, development, and manufacturing, particularly within the pharmaceutical industry where product stability and performance are critical. The presented data and methodologies serve as a valuable resource for scientists and professionals working with this compound.

References

An In-Depth Technical Guide to the Determination of Water Content in Sodium Perchlorate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary analytical methods for the determination of water content in sodium perchlorate monohydrate (NaClO₄·H₂O). Accurate quantification of water of hydration is critical in pharmaceutical development and manufacturing to ensure product stability, quality, and regulatory compliance. This document details the theoretical basis, experimental protocols, and comparative data for the most common and effective techniques.

Introduction to Sodium Perchlorate Monohydrate and the Importance of Water Content

Sodium perchlorate is a chemical compound with the formula NaClO₄. It is a powerful oxidizing agent and is also used in various industrial and laboratory applications, including as an electrolyte and in pyrotechnics. In its monohydrate form, each formula unit of sodium perchlorate is associated with one molecule of water. The theoretical water content of sodium perchlorate monohydrate is approximately 12.83%.

The precise determination of this water content is crucial for several reasons:

-

Stoichiometry and Purity: Verifying the correct hydration state is essential for confirming the material's identity and purity.

-

Processability and Formulation: The amount of water can significantly impact the physical properties of the substance, such as flowability, compressibility, and dissolution rate, which are critical parameters in drug formulation and manufacturing.

-

Stability: Changes in hydration state can affect the chemical and physical stability of the final product.

Primary Analytical Methods for Water Content Determination

The most widely accepted and utilized methods for determining the water content in hydrated salts are Karl Fischer titration, thermogravimetric analysis (TGA), and gravimetric analysis (loss on drying). Spectroscopic methods can also provide valuable information about the hydration state.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The modern KF reaction is typically carried out in a solution containing an alcohol and a base.

Workflow for Karl Fischer Titration:

Caption: Workflow for water content determination by Karl Fischer titration.

-

Reagent and Solvent Preparation:

-

Use a commercially available volumetric Karl Fischer reagent with a known titer (e.g., 5 mg/mL).

-

The solvent is crucial as sodium perchlorate may not be readily soluble in methanol alone. A mixture of ethylene glycol and a commercial Karl Fischer solvent can be effective. A common starting point is a 1:2 ratio of ethylene glycol to KF solvent.[1]

-

-

Titrant Standardization:

-

Accurately weigh approximately 150-350 mg of disodium tartrate dihydrate (known water content of 15.66%) into the titration vessel.[2]

-

Titrate with the Karl Fischer reagent to the endpoint.

-

Calculate the titer (F) of the KF reagent in mg H₂O/mL.

-

-

Sample Analysis:

-

Accurately weigh a sample of sodium perchlorate monohydrate (typically 100-200 mg) and add it to the titration vessel containing the solvent mixture.

-

Stir to dissolve the sample completely. Gentle warming (e.g., to 40-50°C) may be necessary to aid dissolution.

-

Titrate the sample solution with the standardized Karl Fischer reagent to the electrometric endpoint.

-

-

Calculation:

-

The percentage of water is calculated using the following formula: % Water = (V × F) / S × 100 Where:

-

V = Volume of Karl Fischer reagent consumed (mL)

-

F = Titer of the Karl Fischer reagent (mg H₂O/mL)

-

S = Weight of the sample (mg)

-

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated salts, the loss of water of crystallization is observed as a distinct step in the TGA curve.

Logical Flow of Thermogravimetric Analysis:

Caption: Logical flow of water content determination by TGA.

-

Instrument Setup:

-

Calibrate the TGA instrument for temperature and mass.

-

Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sodium perchlorate monohydrate sample (typically 5-15 mg) into a tared TGA pan.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 200-300°C). A common heating rate is 10°C/min.[3]

-

An isothermal hold at a temperature above the dehydration step can be included to ensure all water has been removed.

-

-

Data Analysis:

-

Analyze the resulting TGA curve. The dehydration of the monohydrate will appear as a single, well-defined weight loss step.

-

Determine the initial and final mass of the sample before and after the dehydration step.

-

Calculate the percentage of water content from the observed mass loss.

-

Gravimetric Analysis (Loss on Drying)

This is a classical method that involves heating a sample to drive off the water of hydration and measuring the mass difference. While simpler than TGA and KF, it is crucial to ensure that only water is lost upon heating and that the anhydrous salt is stable at the drying temperature.

-

Crucible Preparation:

-

Heat a clean, empty crucible and lid to a constant weight by heating in an oven at the designated drying temperature, cooling in a desiccator, and weighing. Repeat this cycle until two consecutive weighings are within an acceptable tolerance (e.g., ±0.3 mg).

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 g of the sodium perchlorate monohydrate sample into the pre-weighed crucible.

-

-

Drying:

-

Place the crucible with the sample (with the lid slightly ajar) in a drying oven set to a temperature that is sufficient to remove the water of hydration without decomposing the anhydrous salt. For many hydrated salts, a temperature range of 110-140°C is suitable.[4]

-

Heat for a predetermined period (e.g., 2-3 hours).

-

-

Cooling and Weighing:

-

After heating, place the crucible and its contents in a desiccator to cool to room temperature.

-

Once cooled, weigh the crucible, lid, and anhydrous salt.

-

-

Heating to Constant Weight:

-

Repeat the heating, cooling, and weighing cycles until a constant weight is achieved.

-

-

Calculation:

-

The percentage of water is calculated as follows: % Water = (Mass of Water Lost / Initial Mass of Hydrated Salt) × 100

-

Spectroscopic Methods

Spectroscopic techniques such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to characterize and, with proper calibration, quantify the water of hydration. These methods are often used for at-line or in-line process monitoring due to their speed and non-destructive nature. The O-H stretching and bending vibrations of water molecules in the crystal lattice give rise to characteristic absorption bands.

While detailed quantitative protocols for sodium perchlorate monohydrate are not as standardized as for the primary methods, the general approach involves developing a calibration model using samples with known water content (determined by a primary method like Karl Fischer titration) and correlating the spectral response (e.g., peak area or height) to the water content.

Comparison of Methods

| Feature | Karl Fischer Titration | Thermogravimetric Analysis (TGA) | Gravimetric Analysis (Loss on Drying) |

| Specificity | Highly specific to water | Can detect loss of any volatile component | Not specific to water; measures loss of any volatile component |

| Sensitivity | High (ppm levels) | High (microgram level changes) | Moderate |

| Sample Size | Small (mg to g) | Small (mg) | Larger (g) |

| Speed | Relatively fast (minutes per sample) | Slower (requires heating cycle) | Slow (hours to days for constant weight) |

| Equipment Cost | Moderate to High | High | Low |

| Information Provided | Water content | Water content, dehydration temperature profile | Total volatile content |

| Potential Interferences | Oxidizing/reducing agents, ketones, aldehydes | Overlapping thermal events | Loss of other volatile components, decomposition of the salt |

Quantitative Data Summary

| Method | Reported Water Content (%) | Reference |

| Theoretical | 12.83% | Calculated |

| Thermogravimetric Analysis (TGA) | 12.8% | [5] |

Note: The reported TGA value shows excellent agreement with the theoretical water content of sodium perchlorate monohydrate.

Conclusion

The determination of water content in sodium perchlorate monohydrate can be reliably achieved using several analytical techniques. Karl Fischer titration is the gold standard for its specificity and accuracy. Thermogravimetric analysis provides not only the water content but also valuable information about the thermal stability and dehydration profile of the material. Gravimetric analysis, while less specific, is a simple and cost-effective method that can yield accurate results if the sample is thermally stable and contains no other volatile impurities. The choice of method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. For routine quality control, Karl Fischer titration is often preferred, while TGA is invaluable for research and development purposes.

References

- 1. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

- 2. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 3. lpi.usra.edu [lpi.usra.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Perchlorate Salts: Sodium Perchlorate Monohydrate (CAS 7791-07-3) and Lithium Perchlorate

This technical guide provides a comprehensive overview of the properties, uses, and safety information for two important perchlorate salts. While the inquiry specified CAS number 7791-07-3, which corresponds to Sodium Perchlorate Monohydrate, this guide also includes a detailed section on Lithium Perchlorate, a closely related and widely utilized compound in research and industry, to address potential user intent.

Section 1: Sodium Perchlorate Monohydrate (CAS 7791-07-3)

Sodium perchlorate monohydrate is an inorganic compound with the chemical formula NaClO4·H2O.[1][2][3] It is the common stable form of sodium perchlorate, which readily absorbs moisture from the air to form the monohydrate.[4] This white, crystalline, odorless solid is a strong oxidizing agent.[1][3]

Chemical and Physical Properties

The physical and chemical properties of Sodium Perchlorate Monohydrate are summarized in the table below.

| Property | Value |

| CAS Number | 7791-07-3 |

| Molecular Formula | ClH₂NaO₅[1] |

| Molecular Weight | 140.46 g/mol [2][5] |

| Appearance | White crystalline solid[1][2] |

| Density | 2.02 g/cm³[2][3] |

| Melting Point | 130 °C[2][3] |

| Solubility in Water | 209 g/100 mL at 15 °C; 284 g/100 mL at 50 °C[2] |

| Solubility in other solvents | Soluble in ethanol and acetone[2] |

| pH | 6.0 - 8.0 (5% aqueous solution)[3] |

Uses and Applications

Sodium perchlorate monohydrate has a variety of applications across different fields:

-

Molecular Biology : It is used as a chaotropic agent in standard DNA extraction and hybridization reactions.[4][6] It also serves as a deproteinization agent during nucleic acid synthesis.[4][6]

-

Industrial Applications : It is a raw material for the preparation of perchloric acid and other perchlorate salts.[2] It is also used in the gunpowder industry and as a chemical sensitizing agent in some modern commercial explosives.[2][4]

-

Analytical Chemistry : It is utilized as an analytical reagent and an oxidant.[2]

-

Textile Industry : It can be used as an oxidizing agent to remove color from textile wastewater.[7]

Experimental Protocols

Synthesis of Sodium Perchlorate Monohydrate:

A common method for the synthesis of sodium perchlorate involves the electrolysis of a saturated sodium chlorate solution.

-

Preparation of Electrolyte : Impurities such as chromate ions are removed from a saturated sodium chlorate solution using barium hydroxide, followed by filtration.[2]

-

Electrolysis : The purified sodium chlorate solution is used as the electrolyte. The electrolysis is carried out with a current intensity of 1500A and a cell voltage of 5-6V. The pH of the electrolyte is maintained between 6 and 7, and the temperature is kept between 50-70°C.[2]

-

Crystallization : Crystals of sodium perchlorate monohydrate precipitate from the aqueous solution.[2]

-

Drying : The resulting product is dried at 220-230°C.[2]

Safety Information

Sodium perchlorate monohydrate is a strong oxidizer and may cause fire or explosion.[5] It is harmful if swallowed.[5] It is recommended to keep it away from clothing and other combustible materials.[8] For detailed safety information, always consult the Safety Data Sheet (SDS).[5]

Section 2: Lithium Perchlorate (CAS 7791-03-9)

Lithium perchlorate is an inorganic compound with the formula LiClO₄.[9] It is a white or colorless crystalline salt known for its high solubility in many solvents.[9] It can exist in both anhydrous and trihydrate forms.[9]

Chemical and Physical Properties

The key properties of Lithium Perchlorate are presented in the table below.

| Property | Value |

| CAS Number | 7791-03-9[10] |

| Molecular Formula | LiClO₄[9] |

| Molar Mass | 106.39 g/mol [10] |

| Appearance | White crystals[10] |

| Density | 2.43 g/cm³ (solid)[10] |

| Melting Point | 236 °C[10] |

| Boiling Point | 430 °C (with decomposition)[10] |

| Solubility in Water | 59.8 g/100 mL at 25 °C[9] |

Uses and Applications

Lithium perchlorate is a versatile compound with numerous applications:

-

Batteries : It is widely used as an electrolyte salt in lithium-ion batteries due to its high ionic conductivity and electrochemical stability.[9][11]

-

Organic Chemistry : Due to its high solubility in organic solvents, it is employed as a Lewis acid to accelerate reactions such as the Diels-Alder reaction and the Baylis-Hillman reaction.[9][12]

-

Inorganic Chemistry : It serves as a source of oxygen in some chemical oxygen generators, decomposing at around 400 °C to yield lithium chloride and oxygen.[9][10] It has the highest oxygen-to-weight and oxygen-to-volume ratio among practical perchlorate salts.[9]

-

Biochemistry : Concentrated solutions (e.g., 4.5 mol/L) are used as a chaotropic agent to denature proteins.[9][12]

-

Pyrotechnics and Propellants : It is used as an oxidizer in some experimental solid rocket propellants and to produce a red flame in pyrotechnic compositions.[9]

Experimental Protocols

Preparation of Lithium Perchlorate Electrolyte for Cyclic Voltammetry:

A common application of lithium perchlorate is as a supporting electrolyte in non-aqueous electrochemistry.

-

Drying : Anhydrous lithium perchlorate is hygroscopic and should be dried under vacuum at an elevated temperature (e.g., 120-160°C) for several hours before use to remove any absorbed water.

-

Dissolution : A measured amount of the dried lithium perchlorate is dissolved in an anhydrous solvent, such as acetonitrile, under an inert atmosphere (e.g., in a glovebox) to the desired concentration (typically 0.1 M).[13] Stirring at room temperature is usually sufficient for complete dissolution.[13]

-

Storage : The prepared electrolyte solution should be stored under an inert atmosphere and sealed to prevent moisture contamination.

Biological Activity and Signaling Pathways

The perchlorate anion (ClO₄⁻) is known to be a competitive inhibitor of the sodium/iodide symporter (NIS), which is responsible for the uptake of iodide into the thyroid gland.[14] This inhibition can limit the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[14]

The lithium cation (Li⁺) has well-documented effects on various signal transduction pathways, particularly in the brain, which is the basis for its use in treating bipolar disorder.[15] Key targets include:

-

Guanine nucleotide-binding proteins (G proteins)

-

Adenylyl cyclases

-

Protein kinase C (PKC) isozymes

By modulating these pathways, lithium can affect the function of multiple neurotransmitter systems.[15]

Safety Information

Lithium perchlorate is a strong oxidizing agent and can form explosive mixtures with organic compounds.[12] It is corrosive and can cause respiratory irritation, skin burns, and eye damage.[16] It is recommended to work with lithium perchlorate in a fume hood and wear appropriate personal protective equipment, including splash goggles, a lab coat, and double gloves.[16] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.[11]

References

- 1. CAS 7791-07-3: Sodium perchlorate monohydrate | CymitQuimica [cymitquimica.com]

- 2. ar.tnjchem.com [ar.tnjchem.com]

- 3. gfschemicals.com [gfschemicals.com]

- 4. SODIUM PERCHLORATE MONOHYDRATE CAS#: 7791-07-3 [m.chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. SODIUM PERCHLORATE MONOHYDRATE | 7791-07-3 [chemicalbook.com]

- 7. 過塩素酸ナトリウム 一水和物 ACS reagent | Sigma-Aldrich [sigmaaldrich.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 10. Lithium_perchlorate [chemeurope.com]

- 11. gfschemicals.com [gfschemicals.com]

- 12. An Introduction to Lithium Perchlorate - Poworks [poworks.com]

- 13. researchgate.net [researchgate.net]

- 14. Lithium perchlorate | ClLiO4 | CID 23665649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Signal transduction pathways. Molecular targets for lithium's actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. amherst.edu [amherst.edu]

Understanding the Oxidizing Properties of Sodium Perchlorate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perchlorate monohydrate (NaClO₄·H₂O) is a powerful oxidizing agent with significant applications in various scientific and industrial fields, including as a laboratory reagent, in pyrotechnics, and as a component in rocket propellants. Its potent oxidizing nature, however, also presents considerable hazards, necessitating a thorough understanding of its properties for safe handling and use. This technical guide provides an in-depth analysis of the core oxidizing properties of sodium perchlorate monohydrate, detailing its reactivity, thermal stability, and the experimental protocols used to characterize these features. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to work with this compound safely and effectively.

Physicochemical and Hazardous Properties

Sodium perchlorate monohydrate is a white, crystalline, hygroscopic solid that is highly soluble in water and ethanol.[1] As a strong oxidizer, it can cause fire or explosion, particularly when in contact with combustible materials, organic compounds, or finely powdered metals.[2][3] It is classified as an Oxidizing Solid, Category 1, by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating the highest level of oxidizing hazard.[4]

Table 1: Physicochemical Properties of Sodium Perchlorate Monohydrate

| Property | Value | Reference(s) |

| Chemical Formula | NaClO₄·H₂O | [4] |

| Molecular Weight | 140.45 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 130 °C (decomposes) | [5] |

| Decomposition Temperature | Anhydrous form decomposes at approximately 490 °C | [2] |

| Solubility in Water | 2090 g/L at 25 °C | |

| Density | 2.02 g/cm³ | [5] |

| Hygroscopicity | Hygroscopic | [1] |

Table 2: Incompatible Materials and Hazardous Reactions

| Incompatible Materials | Hazard | Reference(s) |

| Organic Materials/Combustibles | Mixtures can be ignited by friction or heat, potentially leading to fire or explosion. | [1][3] |

| Reducing Agents | Violent reactions can occur. | [1] |

| Finely Powdered Metals (e.g., Aluminum, Magnesium) | Forms shock-sensitive and explosive mixtures. | [2][3] |

| Strong Acids | Can lead to the formation of unstable perchloric acid. | [1] |

| Sulfur | Can form mixtures that are sensitive to friction and may ignite spontaneously. | [1] |

Experimental Assessment of Oxidizing Properties

The oxidizing potential of substances like sodium perchlorate monohydrate is quantified through standardized experimental tests. These protocols are crucial for hazard classification and for understanding the substance's reactivity with other materials.

UN Test O.1 for Oxidizing Solids

This test is the standard method for classifying solid oxidizing substances for transport regulations. It evaluates the potential of a solid to increase the burning rate or intensity of a combustible material.[6][7]

-

Sample Preparation: The test substance is mixed with dry, fibrous cellulose in mass ratios of 4:1 and 1:1. Reference mixtures of potassium bromate and cellulose are also prepared in various ratios (e.g., 3:7, 2:3, 3:2) for comparison.[6]

-

Apparatus: A conical pile of the mixture is formed on a non-combustible, low-heat-conducting base. An ignition source, typically a hot wire, is placed in contact with the pile.[7]

-

Procedure: Power is applied to the ignition wire, and the time until the main reaction (flame or glowing) ceases is recorded. The test is performed five times for each mixture.[7]

-

Classification: The mean burning time of the test substance/cellulose mixture is compared to the mean burning time of the reference mixtures. Based on this comparison, the substance is assigned to a packing group (I, II, or III), with Packing Group I representing the highest hazard.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal properties of materials. It can be employed to investigate the thermal stability of sodium perchlorate monohydrate and its reactivity with other substances by measuring the heat flow associated with thermal transitions as a function of temperature.

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed in a DSC pan. For reactivity studies, a mixture of sodium perchlorate monohydrate and a fuel (e.g., an organic compound) is prepared.[8]

-

Apparatus: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then heated or cooled at a controlled rate under a specific atmosphere (e.g., nitrogen or air).[9]

-

Procedure: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. Exothermic events (heat release), such as decomposition or oxidation, and endothermic events (heat absorption), such as melting, are recorded.[9]

-

Data Analysis: The resulting DSC thermogram provides information on the onset temperature of decomposition, the temperature of maximum heat release, and the total enthalpy of the reaction.